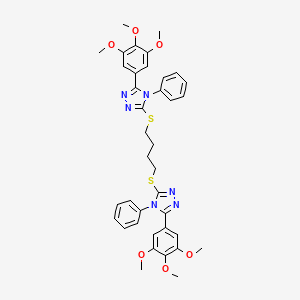

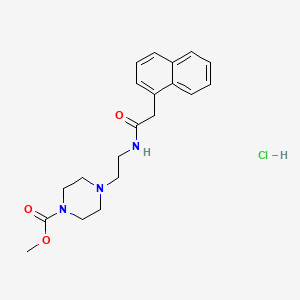

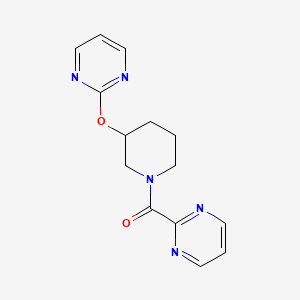

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridazine derivatives, which have been studied extensively for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

Compounds containing the piperazine ring and heterocyclic moieties, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. For example, Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety, which were screened for in vitro antimicrobial activity against various bacteria, showcasing their potential in antimicrobial applications (Bhatt, Kant, & Singh, 2016).

Antifungal and Antimalarial Applications

These compounds have also been evaluated for their antifungal and antimalarial activities, suggesting their potential in the treatment of fungal infections and malaria. This expands the scope of scientific research applications of such compounds beyond antimicrobial activity to include antifungal and antimalarial research (Bhatt, Kant, & Singh, 2016).

Inhibition of Carbonic Anhydrases

The presence of sulfonamide moieties in compounds similar to "3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine" indicates their potential use as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. This application is significant for the development of therapeutic agents for conditions where the inhibition of carbonic anhydrases is beneficial (Komshina et al., 2020).

Wirkmechanismus

Target of Action

The compound, 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, is a structurally modified derivative of piperazin-1-yl . Piperazine derivatives have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of this compound could be similar to those of its parent compound, piperazine .

Mode of Action

Based on the known activities of piperazine derivatives, it can be inferred that the compound might interact with its targets by binding to their active sites, thereby modulating their function . This interaction could result in changes in cellular processes, leading to the observed biological effects .

Biochemical Pathways

Given the wide range of biological activities exhibited by piperazine derivatives, it can be speculated that multiple biochemical pathways could be affected . These could include pathways related to viral replication, neurotransmission, microbial growth, HIV-1 replication, and MC4 receptor signaling .

Pharmacokinetics

The compound’s drug likeness or “drugability” could be evaluated according to lipinski’s rule of five (ro5) . This rule is a guideline used in the drug discovery process to evaluate the physicochemical properties of a compound and predict its oral bioavailability .

Result of Action

Based on the known activities of piperazine derivatives, the compound could potentially exhibit antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic effects . These effects could result from the compound’s interaction with its targets and the subsequent modulation of cellular processes .

Eigenschaften

IUPAC Name |

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-2-28-16-4-6-17(7-5-16)29(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJTWIREWRUQGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)